

Phenyl-PEG3-acid: A Technical Overview for Advanced Drug Development

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Compound of Interest		
Compound Name:	Ph-PEG3	
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Introduction

Phenyl-PEG3-acid is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its structure, featuring a phenyl group for hydrophobic interactions, a hydrophilic triethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent modification, offers a unique combination of properties beneficial for researchers, scientists, and drug development professionals. This guide provides an indepth look at the structure, properties, and applications of Phenyl-PEG3-acid, including detailed experimental protocols.

The polyethylene glycol (PEG) component of this linker is particularly advantageous in drug development. PEGylation, the process of attaching PEG chains to molecules, can enhance the pharmacokinetic properties of therapeutic agents by increasing their solubility and stability, extending their circulation half-life, and reducing immunogenicity.[1] The discrete length of the PEG3 spacer in Phenyl-PEG3-acid allows for precise control over the distance between conjugated molecules, which is critical in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2]

Chemical Structure and Properties

Phenyl-PEG3-acid, systematically named 3-(2-(2-(2-phenylethoxy)ethoxy)propanoic acid, possesses a well-defined molecular structure that dictates its utility in bioconjugation. The molecule consists of a hydrophobic phenyl ring connected to a flexible, hydrophilic PEG3 spacer, which terminates in a reactive carboxylic acid group.



Below is a table summarizing the key quantitative data for Phenyl-PEG3-acid:

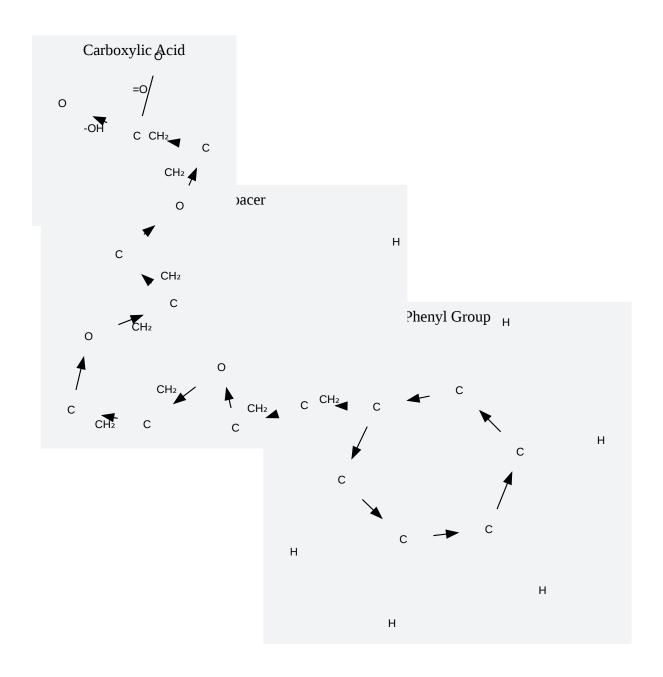
Property	Value	
Molecular Formula	C15H22O5	
Molecular Weight	282.33 g/mol	
CAS Number	1354744-91-4	
Appearance	Solid or oil	
Purity	Typically >95%	
Solubility	Soluble in water, DMSO, DMF	

The terminal carboxylic acid is a versatile functional group that can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[3][4] This reactivity is fundamental to its role as a linker in creating complex biomolecules.[5]

Visualization of the Core Structure

To better illustrate the molecular architecture of Phenyl-PEG3-acid, the following diagram has been generated using the DOT language.





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Chemical structure of Phenyl-PEG3-acid.

Experimental Protocols



The utility of Phenyl-PEG3-acid is realized through its conjugation to other molecules. The following is a detailed protocol for the activation of the carboxylic acid and its subsequent coupling to a primary amine-containing molecule.

Protocol: Amide Coupling of Phenyl-PEG3-acid to a Primary Amine

This protocol outlines the activation of the carboxylic acid group on Phenyl-PEG3-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a molecule containing a primary amine.[6][7]

Materials:

- Phenyl-PEG3-acid
- · Amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 6.0
- Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., Size Exclusion Chromatography or Reverse-Phase HPLC)

Procedure:

- Reagent Preparation:
 - Allow all reagents to equilibrate to room temperature before use.
 - Prepare a stock solution of Phenyl-PEG3-acid in anhydrous DMF or DMSO.



- Dissolve the amine-containing molecule in the Coupling Buffer.
- Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately prior to use.
- · Activation of Carboxylic Acid:
 - In a reaction vial, add the desired amount of Phenyl-PEG3-acid from the stock solution.
 - Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the Phenyl-PEG3-acid solution.
 - Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.
- Conjugation Reaction:
 - Add the activated Phenyl-PEG3-acid solution to the solution containing the aminecontaining molecule (1.0 equivalent).
 - Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to consume any unreacted NHS esters and stop the reaction.
 - Incubate for 15-30 minutes at room temperature.[8]
- Purification and Characterization:
 - Purify the resulting conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to remove excess reagents and byproducts.[7][9]

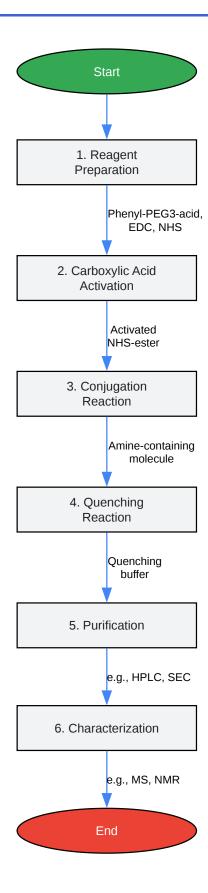


Characterize the final conjugate to confirm its identity and purity using techniques such as
 Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the conjugation protocol described above.





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Workflow for the amide coupling of Phenyl-PEG3-acid.



Applications in Drug Development

Phenyl-PEG3-acid is a valuable tool in modern drug development, primarily utilized as a linker in the construction of complex therapeutic molecules.

- PROTACs: In the field of targeted protein degradation, Phenyl-PEG3-acid can serve as a
 component of the linker connecting a protein-of-interest (POI) ligand and an E3 ligase ligand
 in a PROTAC molecule. The length and flexibility of the PEG3 spacer are critical for optimal
 ternary complex formation.
- Antibody-Drug Conjugates (ADCs): For ADCs, this linker can be used to attach a cytotoxic
 payload to an antibody.[2] The hydrophilic PEG spacer can help to improve the solubility and
 pharmacokinetic properties of the final ADC.[2][10]
- Peptide and Protein Modification: The modification of peptides and proteins with PEG linkers
 can enhance their therapeutic properties.[11] Phenyl-PEG3-acid allows for the introduction of
 a phenyl group, which can be useful for specific interactions or as a synthetic handle, while
 the PEG component improves bioavailability.[11]

Conclusion

Phenyl-PEG3-acid is a well-defined, versatile chemical tool with significant applications in the fields of bioconjugation and drug development. Its unique structure provides a balance of hydrophobicity and hydrophilicity, along with a reactive handle for covalent modification. The detailed protocols and structural information provided in this guide are intended to support researchers and scientists in leveraging the capabilities of Phenyl-PEG3-acid for the creation of novel and effective therapeutic agents.

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